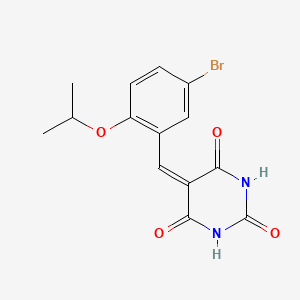
ethyl 4-benzyl-1-(5-quinolinylmethyl)-4-piperidinecarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 4-benzyl-1-(5-quinolinylmethyl)-4-piperidinecarboxylate, also known as EBP, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. EBP belongs to the class of piperidinecarboxylate derivatives and has shown promising results in various scientific studies.
作用机制
Ethyl 4-benzyl-1-(5-quinolinylmethyl)-4-piperidinecarboxylate exerts its therapeutic effects by modulating the activity of various enzymes and receptors in the body. It has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is responsible for the breakdown of acetylcholine in the brain. This leads to an increase in the levels of acetylcholine, which is important for cognitive function. ethyl 4-benzyl-1-(5-quinolinylmethyl)-4-piperidinecarboxylate also acts as an agonist for the dopamine receptor, which is important for the treatment of Parkinson's disease.
Biochemical and Physiological Effects:
ethyl 4-benzyl-1-(5-quinolinylmethyl)-4-piperidinecarboxylate has been shown to have a positive effect on various biochemical and physiological processes in the body. It has been shown to improve cognitive function, reduce inflammation, and improve motor function in animal models. ethyl 4-benzyl-1-(5-quinolinylmethyl)-4-piperidinecarboxylate has also been shown to have a positive effect on the immune system and has been studied for its potential use in the treatment of autoimmune diseases.
实验室实验的优点和局限性
Ethyl 4-benzyl-1-(5-quinolinylmethyl)-4-piperidinecarboxylate has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized in high purity and high yield. It has also been extensively studied for its potential therapeutic applications, which makes it an attractive compound for further research. However, ethyl 4-benzyl-1-(5-quinolinylmethyl)-4-piperidinecarboxylate has some limitations for lab experiments. It has a relatively short half-life, which can make it difficult to study its long-term effects. It also has a low solubility in water, which can make it difficult to administer in vivo.
未来方向
There are several future directions for the study of ethyl 4-benzyl-1-(5-quinolinylmethyl)-4-piperidinecarboxylate. One potential direction is to study its potential use in the treatment of other neurological disorders, such as Huntington's disease and multiple sclerosis. Another direction is to study its potential use in the treatment of autoimmune diseases, such as rheumatoid arthritis and lupus. Further research is also needed to understand the long-term effects of ethyl 4-benzyl-1-(5-quinolinylmethyl)-4-piperidinecarboxylate and to optimize its pharmacokinetics for clinical use.
Conclusion:
In conclusion, ethyl 4-benzyl-1-(5-quinolinylmethyl)-4-piperidinecarboxylate is a promising compound that has shown potential therapeutic applications in various scientific studies. Its synthesis has been optimized to yield high purity and high yield of the final product. ethyl 4-benzyl-1-(5-quinolinylmethyl)-4-piperidinecarboxylate exerts its therapeutic effects by modulating the activity of various enzymes and receptors in the body. It has several advantages for lab experiments, but also has some limitations. There are several future directions for the study of ethyl 4-benzyl-1-(5-quinolinylmethyl)-4-piperidinecarboxylate, which makes it an attractive compound for further research.
合成方法
The synthesis of ethyl 4-benzyl-1-(5-quinolinylmethyl)-4-piperidinecarboxylate is a multi-step process that involves the reaction of 4-piperidinecarboxylic acid with benzyl chloride, followed by the condensation of the resulting product with 5-quinolinylmethanol. The final step involves the esterification of the resulting product with ethyl alcohol. The synthesis of ethyl 4-benzyl-1-(5-quinolinylmethyl)-4-piperidinecarboxylate has been optimized to yield high purity and high yield of the final product.
科学研究应用
Ethyl 4-benzyl-1-(5-quinolinylmethyl)-4-piperidinecarboxylate has been extensively studied for its potential application in the treatment of various diseases. It has shown promising results in the treatment of Alzheimer's disease, Parkinson's disease, and cancer. ethyl 4-benzyl-1-(5-quinolinylmethyl)-4-piperidinecarboxylate has also been studied for its potential use as an analgesic and anti-inflammatory agent.
属性
IUPAC Name |
ethyl 4-benzyl-1-(quinolin-5-ylmethyl)piperidine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N2O2/c1-2-29-24(28)25(18-20-8-4-3-5-9-20)13-16-27(17-14-25)19-21-10-6-12-23-22(21)11-7-15-26-23/h3-12,15H,2,13-14,16-19H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSRPXKSYKQQKGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCN(CC1)CC2=C3C=CC=NC3=CC=C2)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-benzyl-1-(5-quinolinylmethyl)-4-piperidinecarboxylate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-ethyl-2-({1-[3-(trifluoromethyl)benzyl]-1H-1,2,3-triazol-4-yl}carbonyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B6062283.png)

![N'-[1-(3,4-dihydroxyphenyl)ethylidene]-2-phenylcyclopropanecarbohydrazide](/img/structure/B6062292.png)
![4-(4-ethyl-5-{[2-(1-piperidinyl)ethyl]thio}-4H-1,2,4-triazol-3-yl)-2-phenylquinoline](/img/structure/B6062300.png)
![2-[4-{[2-(4-chlorophenyl)-5-pyrimidinyl]methyl}-1-(3-methyl-2-buten-1-yl)-2-piperazinyl]ethanol](/img/structure/B6062303.png)
![5-(3-chloro-4-methylphenyl)-N-(2-methyl-5-[1,3]oxazolo[5,4-b]pyridin-2-ylphenyl)-2-furamide](/img/structure/B6062306.png)
![N-(3-chlorophenyl)-2-[2-(2-hydroxybenzylidene)hydrazino]-2-oxoacetamide](/img/structure/B6062310.png)
![4-[3-(9H-fluoren-9-ylamino)butyl]phenol](/img/structure/B6062316.png)
![2-[(3,4-dichlorobenzyl)thio]-6-methyl-4(3H)-pyrimidinone](/img/structure/B6062334.png)
![6-{[(4-methylphenyl)thio]methyl}-2-(4-phenyl-1-piperazinyl)-4(3H)-pyrimidinone](/img/structure/B6062338.png)
![5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-N-[1-methyl-2-(2-pyrazinyl)ethyl]-2-pyridinamine](/img/structure/B6062349.png)

![1-(2-fluorophenyl)-4-[3-(4-methoxyphenyl)propanoyl]piperazine](/img/structure/B6062377.png)
![4-fluoro-N-{[1-(imidazo[1,2-a]pyridin-2-ylcarbonyl)-3-piperidinyl]methyl}benzamide](/img/structure/B6062383.png)